1-(3-Bromo-5-nitrophenyl)ethan-1-amine
Overview
Description
Scientific Research Applications
Synthesis of Aminobenzo[b]thiophenes : The reaction of related chloronitrophenyl compounds with primary or secondary amines has been used for the synthesis of aminobenzo[b]thiophenes, indicating potential applications of similar bromonitrophenyl compounds in the synthesis of these heterocyclic compounds (Androsov et al., 2010).
Amination Products from Nitrostyrenes : β-Nitro- and β-bromo-β-nitrostyrenes have been reacted with aminonitroguanidine to form amination products, suggesting similar bromonitrophenyl ethanamines could undergo similar reactions (Efimova et al., 2012).
Cytotoxic Activity and Fluorescence Properties : Studies involving bromochloronitrophenyl ethanones with primary and secondary amines suggest potential in exploring cytotoxic activities and fluorescence properties of compounds derived from bromonitrophenyl ethanamines (Kadrić et al., 2014).
Chelating Ligands for Group 13 Metals : Compounds similar to 1-(3-Bromo-5-nitrophenyl)ethan-1-amine have been used to develop chelating ligands for metals like aluminum, gallium, and indium, which are important in coordination chemistry and material science (Liu et al., 1993).
Photoexcited Nitrophenyl Alkyl Ethers : The dynamic behavior of photoexcited nitrophenyl alkyl ethers in the presence of tertiary amines with limited motion freedom has been studied, suggesting potential applications in photophysics or photochemistry (González-Blanco et al., 1997).
Safety and Hazards
For the related compound “1-(3-broMo-5-nitrophenyl)ethan-1-one”, safety precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
IUPAC Name |
1-(3-bromo-5-nitrophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-5(10)6-2-7(9)4-8(3-6)11(12)13/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYBWNZDNBDUKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Br)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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